molecular formula C9H17NO4S B13515776 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

Cat. No.: B13515776
M. Wt: 235.30 g/mol
InChI Key: GPMVBMLMYWUWMW-SECBINFHSA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiol group. This compound is often used in peptide synthesis and other organic synthesis applications due to its protective Boc group, which can be removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiol group can be introduced through various methods, including the use of thiol-containing reagents.

Industrial Production Methods

Industrial production of this compound often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Free amino group after Boc removal.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid.

    Biology: Utilized in the study of protein structure and function due to its thiol group, which can form disulfide bonds.

    Industry: Employed in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid involves the protection of the amino group by the Boc group, which can be removed under acidic conditions to reveal the free amino group. The thiol group can participate in redox reactions, forming and breaking disulfide bonds, which are crucial in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
  • (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylbutanoic acid
  • (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpentanoic acid

Uniqueness

This compound is unique due to its specific structure, which includes a Boc-protected amino group and a thiol group. This combination allows for selective reactions and applications in peptide synthesis and other organic synthesis processes.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m1/s1

InChI Key

GPMVBMLMYWUWMW-SECBINFHSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS)C(=O)O

Origin of Product

United States

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